Conformational Restriction: Direct Indole–Pyrrolidine Linkage vs. the Ethyl-Spacer of Pyr-T (3-[2-(Pyrrolidin-1-yl)ethyl]-1H-indole)
The target compound connects the indole C3 directly to the pyrrolidine C2 via a single C–C bond, whereas Pyr-T incorporates a two-carbon ethyl spacer (indole-CH2-CH2-pyrrolidine). This architectural difference eliminates the gauche/anti conformational自由度 inherent to the ethyl linker, locking the basic nitrogen in a fixed spatial relationship to the indole plane . While no head-to-head receptor binding data exist for the target compound, Pyr-T's published affinities at serotonin receptors—5-HT1A IC50 = 30 nM, 5-HT2A IC50 = 110 nM, 5-HT2B IC50 = 750 nM—were measured in a scaffold where the nitrogen can adopt multiple orientations relative to the indole [1]. The direct-attachment scaffold of 3-(1-ethylpyrrolidin-2-yl)-1H-indole constrains this pharmacophoric distance, predicting a distinct selectivity profile.
| Evidence Dimension | Conformational degrees of freedom between indole and pyrrolidine basic nitrogen |
|---|---|
| Target Compound Data | Direct C–C bond (indole C3–pyrrolidine C2); 0 rotatable bonds in linker; fixed spatial presentation |
| Comparator Or Baseline | Pyr-T: two-carbon ethyl linker (indole-CH2-CH2-pyrrolidine); 2 rotatable bonds in linker; multiple low-energy conformers |
| Quantified Difference | Qualitative: two rotatable bonds eliminated; nitrogen presentation constrained vs. flexible |
| Conditions | Structural comparison based on SMILES: Target = c2c(c1ccccc1n2)C3N(CC)CCC3; Pyr-T = c2c(c1ccccc1[nH]2)CCN3CCCC3 |
Why This Matters
In receptor binding, the spatial position of the basic nitrogen relative to the aromatic plane is a key determinant of receptor subtype selectivity; the constrained scaffold of the target compound offers a distinct SAR starting point that cannot be replicated by flexible-linker analogs.
- [1] McKenna DJ, Repke DB, Lo L, Peroutka SJ. Neuropharmacology. 1990;29(3):193-198. Data as cited by Wikipedia: Pyr-T IC50 values: 5-HT1A 30 nM, 5-HT2A 110 nM, 5-HT2B 750 nM. View Source
